molecular formula C16H20N2O2 B14487130 (4-Anilinophenyl)butan-2-ylazinic acid CAS No. 64951-00-4

(4-Anilinophenyl)butan-2-ylazinic acid

Cat. No.: B14487130
CAS No.: 64951-00-4
M. Wt: 272.34 g/mol
InChI Key: GBEIAAXTARZKHI-UHFFFAOYSA-N
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Description

(4-Anilinophenyl)butan-2-ylazinic acid is a chemical compound of interest in advanced research and development sectors. The structural features of this molecule, which incorporate both aniline and azinic acid functional groups, suggest potential utility as a key synthetic intermediate or building block in organic synthesis and materials science. Researchers may investigate its application in the development of novel chemical entities or functional materials. Current, detailed data on its specific mechanism of action, physicochemical properties, and biological activity are subjects of ongoing research and are not yet fully characterized in the available scientific literature. This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets (SDS) should be consulted and adhered to during handling.

Properties

CAS No.

64951-00-4

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

4-anilino-N-butan-2-yl-N-hydroxybenzeneamine oxide

InChI

InChI=1S/C16H20N2O2/c1-3-13(2)18(19,20)16-11-9-15(10-12-16)17-14-7-5-4-6-8-14/h4-13,17,19H,3H2,1-2H3

InChI Key

GBEIAAXTARZKHI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[N+](C1=CC=C(C=C1)NC2=CC=CC=C2)(O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Anilinophenyl)butan-2-ylazinic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-anilinophenylacetic acid with butan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of (4-Anilinophenyl)butan-2-ylazinic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. the process is optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Anilinophenyl)butan-2-ylazinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (4-Anilinophenyl)butan-2-ylazinic acid is used as a precursor for the synthesis of various complex organic molecules. Its unique structure allows for the formation of diverse chemical derivatives, making it valuable in organic synthesis .

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for investigating enzyme activities or as a ligand in receptor binding studies .

Medicine

In medicine, (4-Anilinophenyl)butan-2-ylazinic acid is explored for its potential therapeutic properties. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development .

Industry

In the industrial sector, the compound is used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (4-Anilinophenyl)butan-2-ylazinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activities and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues and Functional Groups

Compound Name Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
(4-Anilinophenyl)butan-2-ylazinic acid Azinic acid, aniline, butan-2-yl ~325.4 (estimated) Hypothesized enzyme inhibition
4-Aminobenzoic acid Amino group, carboxylic acid 137.14 Precursor to folate synthesis
Aniline Phenylamine 93.13 Industrial synthesis of dyes, drugs
4-Aminobenzamide Amino group, amide 136.15 Protease inhibition studies
4-Nitrobenzylamine Nitro group, benzylamine 152.15 Intermediate in redox reactions

Key Differences and Implications

Azinic Acid vs. Carboxylic Acid/Amide Groups: The azinic acid group in the target compound differs from carboxylic acid (e.g., 4-aminobenzoic acid) or amide (e.g., 4-aminobenzamide) moieties. The butan-2-yl chain introduces steric bulk absent in simpler analogs like aniline, which may reduce membrane permeability but enhance selectivity for hydrophobic targets.

Substituent Effects: The 4-anilinophenyl group provides a planar aromatic system, similar to 4-aminobenzamide. However, the additional phenyl ring in the target compound could enhance π-π stacking interactions, as seen in kinase inhibitors like imatinib. Nitro-substituted analogs (e.g., 4-nitrobenzylamine) exhibit redox activity, whereas the target compound’s aniline group is more likely to participate in hydrogen bonding or acid-base reactions.

Aniline derivatives are notorious for toxicity (e.g., methemoglobinemia), but the azinic acid moiety in the target compound could mitigate this by altering metabolic pathways .

Q & A

Q. What are the optimal synthetic routes for (4-Anilinophenyl)butan-2-ylazinic acid in laboratory settings?

  • Methodological Answer : Synthesis typically involves coupling reactions between aniline derivatives and butan-2-ylazinic acid precursors. A recommended approach is to use N-arylations under Buchwald-Hartwig conditions or Ullmann coupling for aryl-amine bond formation . Purification can be achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structure of (4-Anilinophenyl)butan-2-ylazinic acid be confirmed experimentally?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks (e.g., aromatic protons at δ 6.8–7.5 ppm, azinic acid protons at δ 2.5–3.5 ppm) .
  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/methanol). Use SHELXL97 for structure refinement, leveraging the SHELX system’s robustness for small-molecule analysis .

Q. What analytical techniques are suitable for assessing the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C/40°C.
  • Monitor degradation via UV-Vis spectroscopy (λmax tracking) and LC-MS for byproduct identification .
  • Use kinetic modeling (e.g., first-order decay) to predict shelf-life .

Advanced Research Questions

Q. How to resolve contradictions in reported reactivity of (4-Anilinophenyl)butan-2-ylazinic acid in cross-coupling reactions?

  • Methodological Answer : Discrepancies may arise from solvent polarity, catalyst loading, or oxygen sensitivity. Design a controlled study:
  • Compare Pd(OAc)2/XPhos vs. CuI/L-proline catalytic systems in anhydrous DMF vs. THF.
  • Quantify yields via GC-MS and analyze side-products (e.g., homocoupling via 1H^1H-NMR).
  • Apply multivariate regression to identify dominant factors .

Q. What experimental strategies mitigate crystallographic twinning in this compound?

  • Methodological Answer : Twinning often occurs due to rapid crystallization. Optimize conditions:
  • Use vapor diffusion (e.g., Hanging Drop method) with PEG 4000 as precipitant.
  • If twinning persists, employ SHELXL’s TWIN/BASF commands for refinement. Validate results using Rint and Rmerge values, ensuring <5% discrepancy .

Q. How does the electronic structure of the 4-anilinophenyl group influence the compound’s electrochemical behavior?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to map HOMO-LUMO gaps and partial charges. Validate with cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF6 in acetonitrile). Correlate oxidation potentials with substituent effects (e.g., electron-donating aniline groups reduce oxidation potential by ~0.3 V) .

Data Contradiction Analysis

Q. How to interpret conflicting data on the compound’s solubility in polar aprotic solvents?

  • Methodological Answer : Discrepancies may stem from impurities or hydration states. Implement:
  • DSC/TGA : Check for hydrate formation (endothermic peaks ~100°C).
  • Solubility Screen : Use a Chemspeed robotic platform to test 12 solvents (e.g., DMSO, DMF, NMP) at 25°C/60°C. Report results as mg/mL ± SEM .

Safety and Handling in Academic Research

Q. What safety protocols are critical when handling (4-Anilinophenyl)butan-2-ylazinic acid?

  • Methodological Answer :
  • Use fume hoods for synthesis/purification to avoid inhalation (LD50 data pending; assume toxicity similar to aniline derivatives).
  • Store under argon at −20°C to prevent azinic acid decomposition.
  • Dispose of waste via neutralization (1 M NaOH) followed by incineration .

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